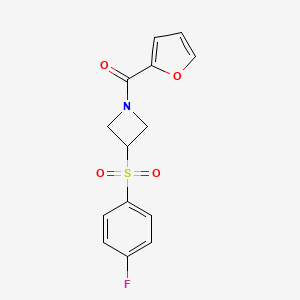

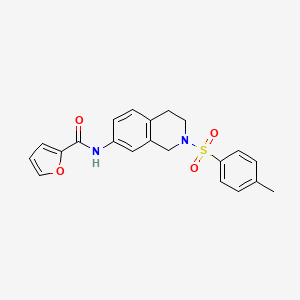

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in research and development.

Aplicaciones Científicas De Investigación

Catalysts in Organic Synthesis

Phosphomolybdic acid has been identified as a highly efficient solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, demonstrating the utility of furan derivatives in facilitating smooth aza-Piancatelli rearrangements under reflux conditions (B. Reddy et al., 2012). This showcases the role of specific chemical structures in enhancing the yield and selectivity of important organic transformations.

Antimicrobial and Antitumor Agents

The chemicoenzymatic synthesis of 4-(methoxyethyl) monobactams from cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone highlights the potential of azetidinone derivatives in developing antibiotics with strong activity against gram-negative bacteria, except Pseudomonas aeruginosa. These derivatives exhibit excellent stability to β-lactamases, underscoring their significance in addressing antibiotic resistance (Yamashita Haruo et al., 1988).

Proton Exchange Membranes in Fuel Cells

Comb-shaped poly(arylene ether sulfone)s synthesized using sulfonated 4-fluorobenzophenone demonstrate good properties as polyelectrolyte membrane materials for fuel cell applications. These materials show high proton conductivity, making them suitable for proton exchange membranes (D. Kim et al., 2008).

Synthesis of Fluorinated Compounds

Iterative nucleophilic aromatic substitution has been employed to synthesize hexafluorobenzophenones, leading to fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds, having tunable absorption and emission spectra, demonstrate the importance of fluorination in enhancing the photostability and spectroscopic properties of fluorophores (Zachary R. Woydziak et al., 2012).

Corrosion Inhibition

Synthesized compounds like 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have shown significant potential as corrosion inhibitors on mild steel in acidic media. The effectiveness of these organic compounds in preventing corrosion is linked to their ability to form a protective layer on the metal surface, acting as mixed-type inhibitors (P. Singaravelu et al., 2022).

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWRSDNBXRRHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2448082.png)

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)

![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)